Regioisomeric Differentiation: 2-tert-Butyl-4-methylene Linker vs. Tebatizole's 4-tert-Butyl-2-amino Substitution
The target compound exhibits a distinct regioisomeric configuration compared to the pharmacologically explored positional isomer Tebatizole (CAS 54147-28-3). CAS 1094661-15-0 positions the bulky tert-butyl group at the thiazole 2-position with a methylene-piperazine linker at the 4-position, whereas Tebatizole bears the tert-butyl group at the 4-position and attaches the piperazine directly to the 2-position [1][2]. This positional swap alters the spatial orientation of the piperazine ring relative to the tert-butyl hydrophobic domain, a critical parameter in structure-activity relationships (SAR) for CNS-penetrant scaffolds where precise 3D pharmacophore geometry governs target engagement [3].
| Evidence Dimension | Regioisomeric substitution pattern and linker connectivity |
|---|---|
| Target Compound Data | 2-tert-butyl-4-(piperazin-1-ylmethyl)-1,3-thiazole; methylene linker between thiazole C4 and piperazine N1 |
| Comparator Or Baseline | Tebatizole: 4-tert-butyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole; direct C–N bond between thiazole C2 and piperazine N1; N-methylated piperazine |
| Quantified Difference | Regioisomeric switch of tert-butyl (2→4 vs. 4→2); presence of methylene spacer (+14 Da at the thiazole-piperazine junction) vs. direct attachment; free NH vs. N-CH3 on piperazine (ΔMW = 14 Da; HBD count: 1 vs. 0) |
| Conditions | Structural analysis by InChI comparison; computed molecular properties from PubChem (CID 39869922) and DrugFuture database |
Why This Matters
The free NH on the piperazine ring provides a synthetic handle for amide coupling, sulfonylation, or reductive amination not available with Tebatizole, while the altered tert-butyl positioning creates a different steric and electronic environment at the thiazole core, directly impacting target-binding complementarity and library diversification potential.
- [1] PubChem. (2024). Compound Summary for CID 39869922: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/39869922 View Source
- [2] DrugFuture. (n.d.). Tebatizole. Retrieved from https://www.drugfuture.com/chemdata/tebatizole.html View Source
- [3] Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040–1047. View Source
